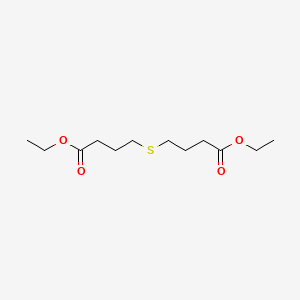
Diethyl 4,4'-sulfanediyldibutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 4,4’-sulfanediyldibutanoate: is an organic compound with the molecular formula C₁₂H₂₂O₄S. It is a diester derived from butanoic acid and contains a sulfur atom linking two butanoate groups. This compound is of interest in various fields due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diethyl 4,4’-sulfanediyldibutanoate can be synthesized through esterification reactions involving butanoic acid derivatives and sulfur-containing compounds. One common method involves the reaction of 4-mercaptobutanoic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid to form the desired diester.
Industrial Production Methods: In industrial settings, the production of diethyl 4,4’-sulfanediyldibutanoate typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Diethyl 4,4’-sulfanediyldibutanoate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Diethyl 4,4’-sulfanediyldibutanol.
Substitution: Various substituted diesters depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Diethyl 4,4’-sulfanediyldibutanoate is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds and polymers.
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a model compound for studying sulfur metabolism.
Medicine: There is ongoing research into the potential therapeutic applications of diethyl 4,4’-sulfanediyldibutanoate, particularly in the development of drugs targeting sulfur-containing biomolecules.
Industry: In industrial applications, this compound is used as an intermediate in the synthesis of specialty chemicals and materials, including surfactants and lubricants.
Mécanisme D'action
The mechanism of action of diethyl 4,4’-sulfanediyldibutanoate involves its interaction with molecular targets through its ester and sulfur functional groups. The sulfur atom can form covalent bonds with various biomolecules, potentially inhibiting enzyme activity or altering protein function. The ester groups can undergo hydrolysis, releasing butanoic acid derivatives that may further interact with biological pathways.
Comparaison Avec Des Composés Similaires
Diethyl 4,4’-oxydibutanoate: Similar structure but with an oxygen atom instead of sulfur.
Diethyl 4,4’-selenodibutanoate: Contains a selenium atom instead of sulfur.
Diethyl 4,4’-disulfanyldibutanoate: Contains two sulfur atoms linking the butanoate groups.
Uniqueness: Diethyl 4,4’-sulfanediyldibutanoate is unique due to the presence of a single sulfur atom linking the butanoate groups, which imparts distinct chemical and biological properties compared to its oxygen and selenium analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
72844-59-8 |
|---|---|
Formule moléculaire |
C12H22O4S |
Poids moléculaire |
262.37 g/mol |
Nom IUPAC |
ethyl 4-(4-ethoxy-4-oxobutyl)sulfanylbutanoate |
InChI |
InChI=1S/C12H22O4S/c1-3-15-11(13)7-5-9-17-10-6-8-12(14)16-4-2/h3-10H2,1-2H3 |
Clé InChI |
FHMJFZINCAENND-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCSCCCC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















